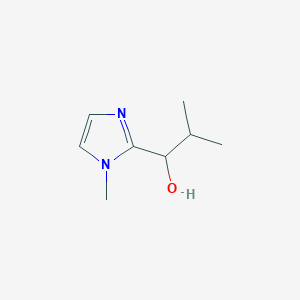

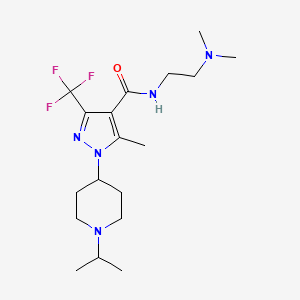

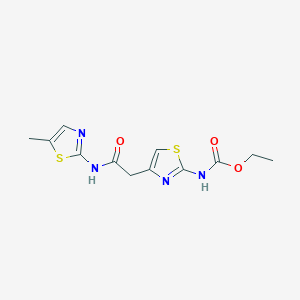

N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(6-Morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide often involves complex reactions combining different chemical fragments known for their pharmacological activities. For example, the synthesis of new hybrid compounds derived from propanamides and butanamides demonstrates the integration of chemical fragments from known antiepileptic drugs, revealing the complexity and innovation in creating such compounds (Kamiński et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds often showcases significant electronic polarization, indicating the presence of intramolecular hydrogen bonds that stabilize the compound's structure. This structural feature is crucial for the biological activity and interaction with biological targets. The detailed molecular structure analysis through X-ray diffraction and spectroscopy methods can provide insights into the conformation and stability of such compounds (Hirano et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving N-(6-Morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and similar compounds can be diverse, including cyclization reactions, amination, and nucleophilic substitution. These reactions are fundamental in synthesizing and modifying such compounds to enhance their biological activities or to investigate their chemical properties. For instance, cyclization of aryl-, aroyl-, and cyanamides leads to various derivatives, showcasing the chemical versatility of these compounds (Shikhaliev et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. The crystal structure, in particular, provides valuable information on the compound's stability and potential intermolecular interactions, which are essential for its biological activity and formulation (Attia et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's potential applications and effectiveness. Studies on the reactivity and interaction with biological targets are particularly relevant for compounds intended for pharmacological use. Understanding these properties is essential for designing and optimizing new compounds with desired biological activities (Bonacorso et al., 2018).

Applications De Recherche Scientifique

Anticonvulsant Activity

Kamiński et al. (2015) synthesized a library of new hybrid compounds, including morpholine derivatives, as potential anticonvulsant agents. Their study revealed compounds with broad spectra of activity across preclinical seizure models, demonstrating high protection and safety profiles surpassing clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Synthetic Methods for Heterocyclic Compounds

Shikhaliev et al. (2008) discussed the cyclization of cyanamides leading to derivatives including quinazolines and pyrimidines, underlying synthetic pathways that could be relevant for creating compounds similar to "N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide" (Shikhaliev et al., 2008).

Antitumor Evaluation

Muhammad et al. (2017) evaluated new morpholinylchalcones and their derivatives for in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, discovering compounds with promising activities. This study highlights the potential antitumor applications of morpholine-based heterocycles (Muhammad et al., 2017).

Antimicrobial Screening

Desai et al. (2012) synthesized and evaluated a series of novel compounds for antimicrobial activity against various bacterial and fungal strains. Their findings suggest that morpholine-acetamide derivatives can serve as potent antimicrobial agents (Desai et al., 2012).

Propriétés

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c26-18(5-6-25-13-22-15-4-2-1-3-14(15)19(25)27)23-16-11-17(21-12-20-16)24-7-9-28-10-8-24/h1-4,11-13H,5-10H2,(H,20,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEDPEWIJOYRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)

![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)

![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)